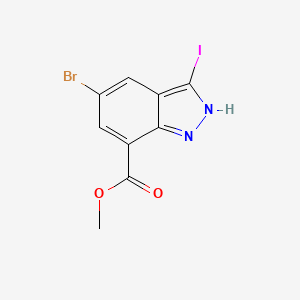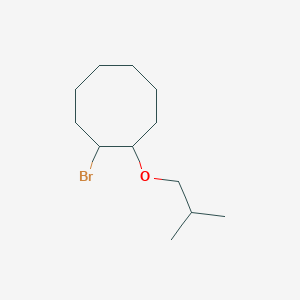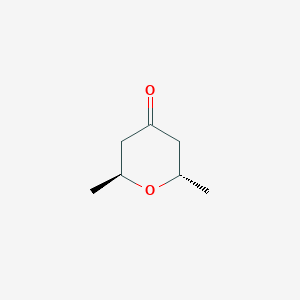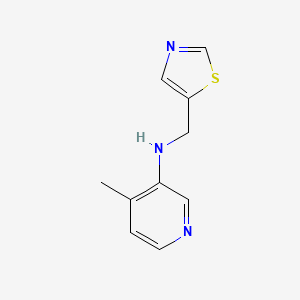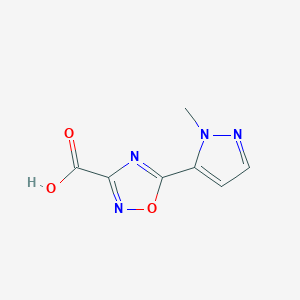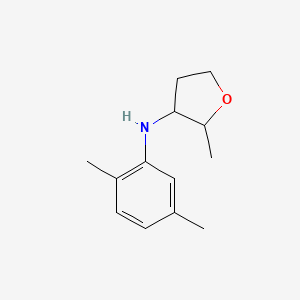amino]acetic acid hydrochloride](/img/structure/B15240841.png)
[[2-(Isopropylamino)-2-oxoethyl](methyl)amino]acetic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[methyl({[(propan-2-yl)carbamoyl]methyl})amino]acetic acid hydrochloride is a synthetic organic compound with a molecular formula of C8H17ClN2O3. It is known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methyl group, a propan-2-yl group, and a carbamoyl group attached to an amino acetic acid backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[methyl({[(propan-2-yl)carbamoyl]methyl})amino]acetic acid hydrochloride typically involves multiple steps. One common method includes the reaction of methylamine with isopropyl isocyanate to form N-methyl-N-(propan-2-yl)carbamoyl methylamine. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of 2-[methyl({[(propan-2-yl)carbamoyl]methyl})amino]acetic acid hydrochloride is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increases the efficiency of the synthesis process. The use of automated systems ensures consistent quality and reduces the risk of contamination.
化学反応の分析
Types of Reactions
2-[methyl({[(propan-2-yl)carbamoyl]methyl})amino]acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom in the hydrochloride salt can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-[methyl({[(propan-2-yl)carbamoyl]methyl})amino]acetic acid hydrochloride has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-[methyl({[(propan-2-yl)carbamoyl]methyl})amino]acetic acid hydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various physiological effects, such as reduced inflammation or pain relief. The compound’s structure allows it to interact with multiple pathways, making it a versatile tool in biochemical research.
類似化合物との比較
Similar Compounds
- N-methyl-N-(propan-2-yl)carbamoyl methylamine
- Chloroacetic acid derivatives
- Other amino acid derivatives
Uniqueness
2-[methyl({[(propan-2-yl)carbamoyl]methyl})amino]acetic acid hydrochloride stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to undergo a variety of chemical reactions and its diverse applications in research and industry make it a valuable compound.
特性
分子式 |
C8H17ClN2O3 |
|---|---|
分子量 |
224.68 g/mol |
IUPAC名 |
2-[methyl-[2-oxo-2-(propan-2-ylamino)ethyl]amino]acetic acid;hydrochloride |
InChI |
InChI=1S/C8H16N2O3.ClH/c1-6(2)9-7(11)4-10(3)5-8(12)13;/h6H,4-5H2,1-3H3,(H,9,11)(H,12,13);1H |
InChIキー |
SJYBAJPVSKFVKJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC(=O)CN(C)CC(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(Bromomethyl)spiro[4.5]decane](/img/structure/B15240758.png)
![(S)-2-chloro-5-Methyl-6a,7,8,9-tetrahydropyrrolo[2,1-h]pteridin-6(5H)-one](/img/structure/B15240759.png)
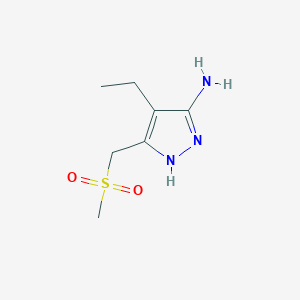
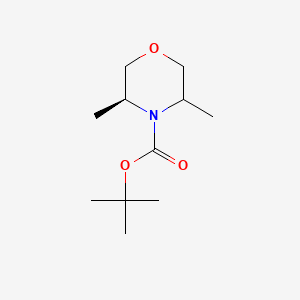

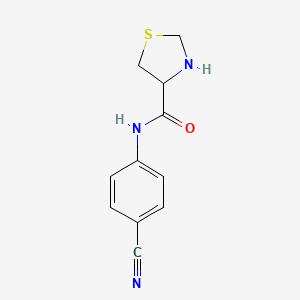

![Racemic-(2S,3aS,6aS)-tert-butyl2-(iodomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B15240786.png)
